N-[[2-(3-chlorobenzoyl)hydrazino](phenyl)methylene]-4-methylbenzenesulfonamide
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Overview
Description
N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a formohydrazido group, and a methylbenzene sulfonamide group. These structural features contribute to its reactivity and functionality in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Formohydrazido Intermediate: This step involves the reaction of 3-chlorophenylhydrazine with formic acid to form the formohydrazido intermediate.
Condensation Reaction: The formohydrazido intermediate is then reacted with benzaldehyde under acidic conditions to form the hydrazone derivative.
Sulfonamide Formation: The final step involves the reaction of the hydrazone derivative with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-β-alanine: Known for its antimicrobial activity and use as a synthetic intermediate.
2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides: Explored for its anticancer properties.
Carbonyl cyanide m-chlorophenyl hydrazone: A chemical inhibitor of oxidative phosphorylation.
Uniqueness
N-(Z)-[(3-CHLOROPHENYL)FORMOHYDRAZIDOMETHYLIDENE]-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Properties
Molecular Formula |
C21H18ClN3O3S |
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Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[(3-chlorobenzoyl)amino]-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-15-10-12-19(13-11-15)29(27,28)25-20(16-6-3-2-4-7-16)23-24-21(26)17-8-5-9-18(22)14-17/h2-14H,1H3,(H,23,25)(H,24,26) |
InChI Key |
IBYINTBMUVMGFX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\NNC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NNC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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